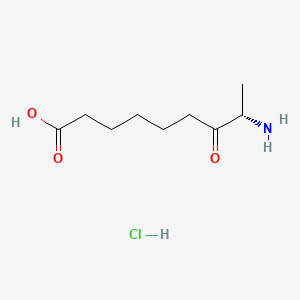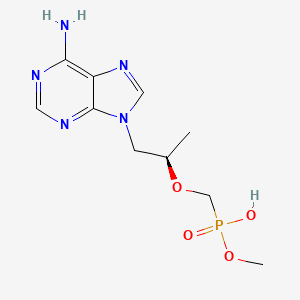
4-bromo-1,2-diphenylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Bromo-1,1’:2’,1’'-terbenzene is an organic compound with the molecular formula C18H13Br It is a derivative of terphenyl, where one of the phenyl rings is substituted with a bromine atom at the para position
準備方法
Synthetic Routes and Reaction Conditions: 4’-Bromo-1,1’:2’,1’'-terbenzene can be synthesized through a condensation reaction involving benzophenone and (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride . This method leverages the strong rigidity of the compound to overcome aggregation-caused quenching and exhibit aggregation-induced emission properties.
Industrial Production Methods: While specific industrial production methods for 4’-Bromo-1,1’:2’,1’'-terbenzene are not widely documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.
化学反応の分析
Types of Reactions: 4’-Bromo-1,1’:2’,1’'-terbenzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of the bromine atom with other electrophiles, maintaining the aromaticity of the compound.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine cation, which forms a sigma-bond with the benzene ring, generating a positively charged intermediate that subsequently loses a proton to yield the substituted benzene ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted terphenyl derivatives.
科学的研究の応用
4’-Bromo-1,1’:2’,1’'-terbenzene has several scientific research applications, including:
Materials Science: The compound’s aggregation-induced emission properties make it useful in the development of fluorescent materials for imaging and sensing applications.
Medicinal Chemistry:
Biological Research: The compound’s ability to generate singlet oxygen efficiently makes it valuable for studying oxidative stress and related biological processes.
作用機序
The mechanism by which 4’-Bromo-1,1’:2’,1’'-terbenzene exerts its effects involves the generation of singlet oxygen, a reactive oxygen species. This process is facilitated by the compound’s strong green fluorescence, which indicates efficient singlet oxygen production . The molecular targets and pathways involved include the interaction with cellular components leading to oxidative stress and cell death, particularly in cancer cells .
類似化合物との比較
4-Bromo-1,2-diethoxybenzene: Another brominated aromatic compound with different substituents and properties.
4-Bromo-1-fluoro-2-nitrobenzene: A compound used in the synthesis of anti-inflammatory agents.
Uniqueness: 4’-Bromo-1,1’:2’,1’'-terbenzene is unique due to its aggregation-induced emission properties, which are not commonly observed in other similar compounds. This makes it particularly valuable for applications requiring high fluorescence in aqueous solutions .
Conclusion
4’-Bromo-1,1’:2’,1’'-terbenzene is a compound with significant potential in various scientific fields. Its unique properties and versatile applications make it a valuable subject of study for researchers in materials science, medicinal chemistry, and biological research.
特性
IUPAC Name |
4-bromo-1,2-diphenylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br/c19-16-11-12-17(14-7-3-1-4-8-14)18(13-16)15-9-5-2-6-10-15/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRFVWIUESOINJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzene, [[3-chloro-2-(chloroMethoxy)propoxy]Methyl]-](/img/new.no-structure.jpg)
![[1,1'-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-hexahydro-2-oxo-4-[(1E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B1149460.png)
![cis-Eicosapenta-5,8,11,14,17-enoic acid-[d5]](/img/structure/B1149470.png)

